molecular formula C15H16N6O3S2 B2488929 ethyl 2-(2-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)thiazol-4-yl)acetate CAS No. 1251612-94-8

ethyl 2-(2-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)thiazol-4-yl)acetate

Cat. No. B2488929
CAS RN: 1251612-94-8
M. Wt: 392.45
InChI Key: PYHNBVGQRCHZFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, starting from basic heterocyclic frameworks. For example, compounds with related structures have been synthesized through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives in different reaction conditions, leading to the formation of several complex derivatives (Mohamed, 2021). Another approach involves the reaction of benzothiazole derivatives with ethyl bromocyanoacetate, yielding novel compounds confirmed by spectroscopic methods (Nassiri & Milani, 2020).

Molecular Structure Analysis

The molecular structure of compounds related to our molecule of interest is characterized by X-ray crystallography, revealing the planarity of the triazole ring and the spatial arrangement of substituents which influence the compound's reactivity and interaction with other molecules (Wawrzycka-Gorczyca & Siwek, 2011).

Chemical Reactions and Properties

The chemical reactions involving similar compounds include cyclization, acylation, and substitution reactions which lead to the formation of diverse structures with varying functional groups. These reactions are influenced by the nature of the substituents and the reaction conditions, such as the presence of catalysts or specific solvents (Dovlatyan et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the practical applications of the compound. These properties can be influenced by the molecular structure, specifically the presence and position of functional groups within the molecule (Lynch & Mcclenaghan, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are determined by the molecular framework and electronic distribution within the molecule. Studies on similar compounds reveal a range of reactivities and potential for synthesis of further derivatives with desired properties (El-Subbagh et al., 1999).

Scientific Research Applications

Related Compounds and Potential Research Implications

1. Etozolin and Renal Function

Etozolin, a diuretic containing a thiazolidin structure, was investigated for its effects on renal function. In a study, it was found to significantly increase renal elimination of water, sodium, chloride, and magnesium, indicating its potential utility in treating conditions like edema and hypertension (Scheitza, 1977). Another study highlighted that etozolin's elimination was not influenced by kidney disease, suggesting a stable pharmacokinetic profile even in patients with renal insufficiency (Knauf et al., 1980).

2. Disposition and Metabolism of Orexin Receptor Antagonists

Research on SB-649868, an orexin receptor antagonist with a thiazolyl structure, revealed insights into its disposition and metabolism. The study found that the drug and its metabolites were primarily eliminated via feces, with a long half-life for plasma radioactivity indicating the presence of slowly cleared metabolites (Renzulli et al., 2011). This could be relevant for understanding the pharmacokinetics of similarly structured compounds.

3. Ethylene Glycol Toxicity Treatment

Fomepizole, a compound structurally similar to thiazole, is increasingly used for treating ethylene glycol toxicity. A case study demonstrated its effectiveness in treating ethylene glycol poisoning in a child without the need for hemodialysis, highlighting its potential in medical treatments (Boyer et al., 2001).

properties

IUPAC Name

ethyl 2-[2-[[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3S2/c1-4-24-11(22)5-10-7-25-14(17-10)18-13(23)12-9(3)21(20-19-12)15-16-6-8(2)26-15/h6-7H,4-5H2,1-3H3,(H,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHNBVGQRCHZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N(N=N2)C3=NC=C(S3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)thiazol-4-yl)acetate

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